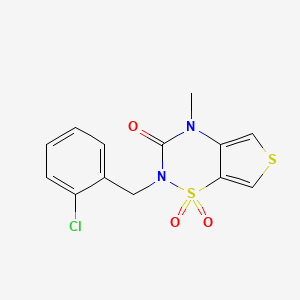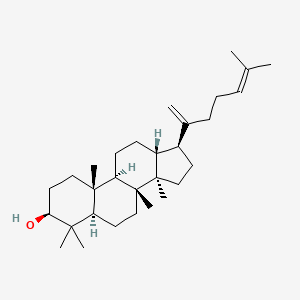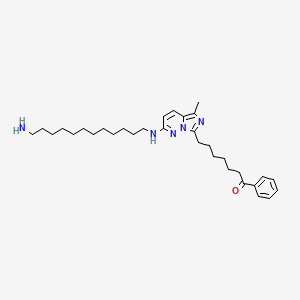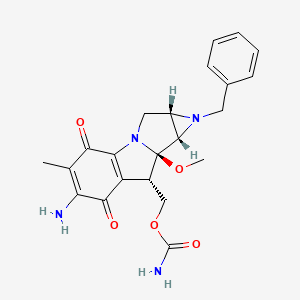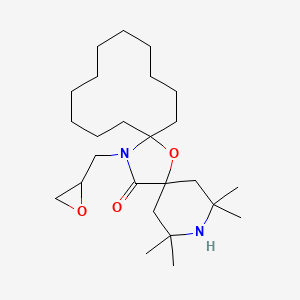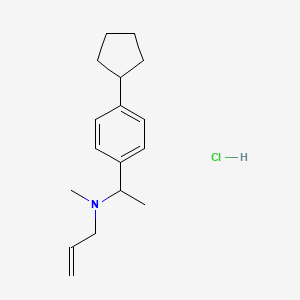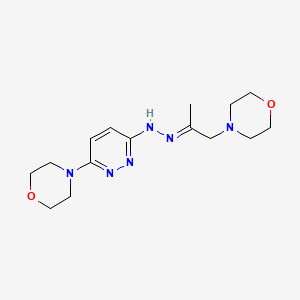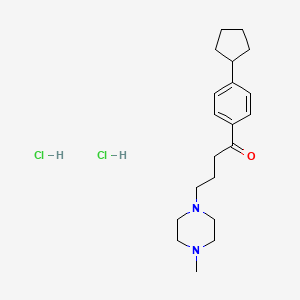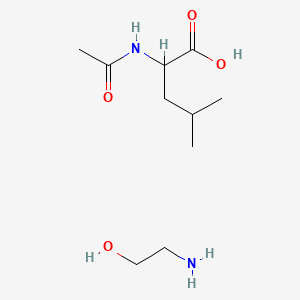
Y86EH62Njl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2H-Pyran-4-carboxylic acid, 4-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)tetrahydro- (Y86EH62Njl) is a synthetic organic molecule with a complex structure. It features a pyran ring, a carboxylic acid group, and a sulfonyl amino group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxylic acid, 4-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)tetrahydro- involves multiple steps:
Formation of the Pyran Ring: The pyran ring is typically synthesized through a cyclization reaction involving an aldehyde and an alcohol under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol group using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Fluorophenoxy Group: This step involves a nucleophilic substitution reaction where a fluorophenol reacts with a suitable leaving group on the pyran ring.
Sulfonylation: The sulfonyl group is introduced through a reaction with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Hydrolysis: The sulfonyl amino group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines and alcohols.
Bases: Pyridine, sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups in place of the fluorophenoxy group.
Hydrolysis: Formation of sulfonic acids and amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its various functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways due to its unique structure and reactivity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-Pyran-4-carboxylic acid, 4-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)tetrahydro- involves its interaction with specific molecular targets. The sulfonyl amino group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-4-carboxylic acid derivatives: Compounds with similar pyran ring structures but different substituents.
Fluorophenoxy derivatives: Compounds with the fluorophenoxy group but different core structures.
Sulfonyl amino compounds: Compounds with the sulfonyl amino group but different ring systems.
Uniqueness
The uniqueness of 2H-Pyran-4-carboxylic acid, 4-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)tetrahydro- lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
246547-28-4 |
|---|---|
Formule moléculaire |
C18H18FNO6S |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
4-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]oxane-4-carboxylic acid |
InChI |
InChI=1S/C18H18FNO6S/c19-13-1-3-14(4-2-13)26-15-5-7-16(8-6-15)27(23,24)20-18(17(21)22)9-11-25-12-10-18/h1-8,20H,9-12H2,(H,21,22) |
Clé InChI |
YALNVAOWTJTOOW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



